2-Imidazo[1,2-a]pyridin-8-ylethanamine
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Overview
Description
2-Imidazo[1,2-a]pyridin-8-ylethanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an ethanamine group attached at the 8th position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-imidazo[1,2-a]pyridin-8-ylethanamine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, including this compound, through radical reactions is a topic of recent research .
Result of Action
Certain imidazo[1,2-a]pyridine derivatives have been found to exhibit anticancer properties , and others have shown antifungal activity
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by the choice of solvent and heating conditions . These factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyridin-8-ylethanamine typically involves the condensation of 2-aminopyridine with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis provides a convenient and efficient route to the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Imidazo[1,2-a]pyridin-8-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-Imidazo[1,2-a]pyridin-8-ylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
2-Imidazo[1,2-a]pyridin-8-ylethanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with a pyridazine ring.
Imidazo[1,2-a]pyridine: The parent compound without the ethanamine group.
Uniqueness: The presence of the ethanamine group at the 8th position of the imidazo[1,2-a]pyridine ring imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-8-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOARWQSKVSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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